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molecular formula C10H12N2O3 B8655710 Methyl 2-(dimethylcarbamoyl)pyridine-4-carboxylate CAS No. 146603-90-9

Methyl 2-(dimethylcarbamoyl)pyridine-4-carboxylate

Cat. No. B8655710
M. Wt: 208.21 g/mol
InChI Key: FSWQZVNCDIZMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05716965

Procedure details

A mixture of compound 26 (73 g, 0.4 mole), thionyl chloride (88 ml, 1.2 mole) in toluene (200 ml) was heated at reflux for 3 hours. The excess thionyl chloride was removed at an atmospheric pressure. Then toluene was removed under reduced pressure. The resulting light green acid chloride 27 was used without further purification. A solution of acid chloride 27 in CH2Cl2 (100 ml) was added to a suspension of dimethylamine hydrochloride (98.6 g, 1.2 mole) and triethylamine (1.3 mole) in CH2 Cl2 (200 ml) at 0° C. dropwise over a period 10 minutes and stirred for 1 hour at room temperature. Water (200 ml) was added to the reaction mixture, water layer was extracted with CH2Cl2. The combined organic layers were washed with 1N NaOH, brine, dried over MgSO4 and concentrated down. The crude solid was purified by silica gel short column chromatography (EtOAc as eluent) to give compound 28 (47 g, 226 mmole, 56%).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step Two
Quantity
88 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
98.6 g
Type
reactant
Reaction Step Three
Quantity
1.3 mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][N:8]=[C:7]([C:11]([OH:13])=O)[CH:6]=1)=[O:4].S(Cl)(Cl)=O.Cl.[CH3:19][NH:20][CH3:21].C(N(CC)CC)C>C1(C)C=CC=CC=1.C(Cl)Cl.ClCl.O>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][N:8]=[C:7]([C:11](=[O:13])[N:20]([CH3:21])[CH3:19])[CH:6]=1)=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
73 g
Type
reactant
Smiles
COC(=O)C1=CC(=NC=C1)C(=O)O
Name
Quantity
88 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
98.6 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
1.3 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
ClCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was removed at an atmospheric pressure
CUSTOM
Type
CUSTOM
Details
Then toluene was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting light green acid chloride 27 was used without further purification
EXTRACTION
Type
EXTRACTION
Details
was extracted with CH2Cl2
WASH
Type
WASH
Details
The combined organic layers were washed with 1N NaOH, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down
CUSTOM
Type
CUSTOM
Details
The crude solid was purified by silica gel short column chromatography (EtOAc as eluent)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1=CC(=NC=C1)C(N(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 226 mmol
AMOUNT: MASS 47 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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